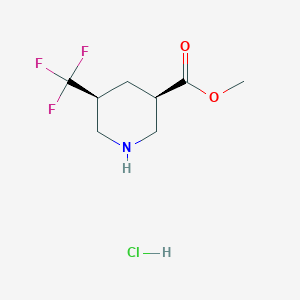

Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl” is a chemical compound with the CAS Number: 2007924-97-0 . It has a molecular weight of 247.64 . The compound is also known as "methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 199.9±40.0 °C and a predicted density of 1.219±0.06 g/cm3 . Its pKa is predicted to be 7.82±0.10 .Scientific Research Applications

- Antiviral Agents : Piperidine derivatives have demonstrated antiviral activity against various viruses, including HIV and influenza. Researchers investigate their potential as antiviral drugs .

- Analgesics and Anesthetics : Piperidine-based compounds play a role in pain management and anesthesia. Their interactions with receptors and ion channels are of interest .

- Anticancer Agents : Some piperidine derivatives exhibit promising anticancer properties. Researchers study their mechanisms of action and optimize their structures for better efficacy .

Organic Synthesis

Piperidines are versatile intermediates in organic synthesis. Our compound finds applications in the following areas:

- Spiropiperidines : These fused-ring structures are valuable in natural product synthesis and medicinal chemistry. Researchers explore diverse synthetic routes to access them .

- Multicomponent Reactions (MCRs) : Piperidines participate in MCRs, enabling efficient and rapid synthesis of complex molecules. These reactions are crucial for drug discovery .

Natural Products and Alkaloids

Piperidine-containing alkaloids occur naturally in plants and exhibit various biological activities:

- Piperine : Found in Piperaceae family plants, piperine possesses antioxidant properties. It can scavenge free radicals and protect cells .

Chemical Biology

Researchers investigate the biological roles of piperidines:

- Biological Evaluation : Scientists explore the biological activities of synthetic and natural piperidines. This includes testing their interactions with specific targets and assessing their pharmacological potential .

Safety and Hazards

properties

IUPAC Name |

methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQCKSUYTCVIEI-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CNC1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)

![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2467955.png)

![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)

![2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2467957.png)

![N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2467959.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2467963.png)